molecular formula C10H10F2N2O B12070967 N-(2,5-difluorophenyl)azetidine-3-carboxamide

N-(2,5-difluorophenyl)azetidine-3-carboxamide

Cat. No.: B12070967
M. Wt: 212.20 g/mol
InChI Key: YCCUBZFOGKHZEI-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)azetidine-3-carboxamide is a synthetic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2,5-difluorophenyl)azetidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(2,5-difluorophenyl)azetidine-3-carboxamide can be compared with other azetidine derivatives, such as:

These compounds share similar structural features but differ in the substitution pattern on the phenyl ring or the presence of additional heteroatoms. The unique properties of this compound, such as its specific fluorine substitution, contribute to its distinct chemical and biological activities.

Properties

Molecular Formula

C10H10F2N2O

Molecular Weight

212.20 g/mol

IUPAC Name

N-(2,5-difluorophenyl)azetidine-3-carboxamide

InChI

InChI=1S/C10H10F2N2O/c11-7-1-2-8(12)9(3-7)14-10(15)6-4-13-5-6/h1-3,6,13H,4-5H2,(H,14,15)

InChI Key

YCCUBZFOGKHZEI-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C(=O)NC2=C(C=CC(=C2)F)F

Origin of Product

United States

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